p-Chloroazobenzene
Overview
Description
p-Chloroazobenzene: is an organic compound characterized by the presence of a chloro group attached to the para position of an azobenzene molecule. Azobenzenes are well-known for their ability to undergo reversible photoisomerization, making them valuable in various scientific and industrial applications. The compound’s molecular formula is C12H9ClN2, and it is often used in research due to its unique photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Chloroazobenzene can be synthesized through the diazotization of p-chloroaniline followed by a coupling reaction with aniline. The process involves the following steps:
Diazotization: p-Chloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with aniline in an alkaline medium to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves the chlorination of azobenzene. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: p-Chloroazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form p-chloronitrobenzene.
Reduction: Reduction of this compound can yield p-chloroaniline.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products:
Oxidation: p-Chloronitrobenzene
Reduction: p-Chloroaniline
Substitution: Various substituted azobenzenes depending on the nucleophile used.
Scientific Research Applications
p-Chloroazobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a photoswitchable molecule in the study of photochemical reactions and molecular switches.
Biology: The compound is employed in the development of photoresponsive biomolecules and optogenetics.
Medicine: Research into photopharmacology utilizes this compound to control biological processes with light.
Industry: It is used in the production of dyes, pigments, and photoresponsive materials.
Mechanism of Action
The primary mechanism of action of p-Chloroazobenzene involves its ability to undergo reversible photoisomerization between the trans and cis forms. This photoisomerization alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets. The process is initiated by the absorption of light, which induces a conformational change in the molecule .
Comparison with Similar Compounds
Azobenzene: The parent compound without the chloro substituent.
p-Methoxyazobenzene: Contains a methoxy group instead of a chloro group.
p-Nitroazobenzene: Contains a nitro group instead of a chloro group.
Uniqueness: p-Chloroazobenzene is unique due to the presence of the chloro group, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific photochemical and electronic characteristics .
Properties
IUPAC Name |
(4-chlorophenyl)-phenyldiazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFDMENHTAYHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871069 | |
Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4340-77-6, 6141-95-3 | |
Record name | Azobenzene, 4-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004340776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diazene, (4-chlorophenyl)phenyl-, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006141953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Chloroazobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(4-Chlorophenyl)-2-phenyldiazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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